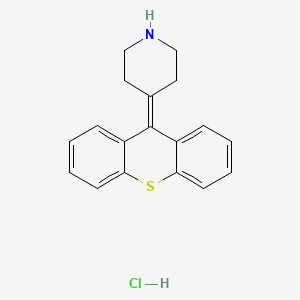![molecular formula C12H24O5Si B14261973 3-[(Triethoxysilyl)methyl]pentane-2,4-dione CAS No. 135524-70-8](/img/structure/B14261973.png)
3-[(Triethoxysilyl)methyl]pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Triethoxysilyl)methyl]pentane-2,4-dione is an organosilicon compound with the molecular formula C12H24O5Si It is a derivative of pentane-2,4-dione, where a triethoxysilyl group is attached to the methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Triethoxysilyl)methyl]pentane-2,4-dione typically involves the reaction of 3-allylpentane-2,4-dione with triethoxysilane in the presence of a catalyst such as Speier’s catalyst . The silylation occurs mainly at the terminal carbon atom of the allyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(Triethoxysilyl)methyl]pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The triethoxysilyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of new compounds with different functional groups.
Scientific Research Applications
3-[(Triethoxysilyl)methyl]pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be utilized in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-[(Triethoxysilyl)methyl]pentane-2,4-dione involves its ability to participate in various chemical reactions due to the presence of the triethoxysilyl group. This group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions are crucial in the formation of advanced materials and in the modification of surfaces.
Comparison with Similar Compounds
Similar Compounds
3-(3′-Triethoxysilylpropyl)pentane-2,4-dione: Similar in structure but with a propyl group instead of a methyl group.
3-Ethyl-2-methylpentane: A branched hydrocarbon with similar carbon skeleton but lacking the triethoxysilyl group.
Uniqueness
3-[(Triethoxysilyl)methyl]pentane-2,4-dione is unique due to the presence of the triethoxysilyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in applications requiring the formation of siloxane bonds and in the synthesis of organosilicon compounds.
Properties
CAS No. |
135524-70-8 |
|---|---|
Molecular Formula |
C12H24O5Si |
Molecular Weight |
276.40 g/mol |
IUPAC Name |
3-(triethoxysilylmethyl)pentane-2,4-dione |
InChI |
InChI=1S/C12H24O5Si/c1-6-15-18(16-7-2,17-8-3)9-12(10(4)13)11(5)14/h12H,6-9H2,1-5H3 |
InChI Key |
KXUYXDBJBVXWQO-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CC(C(=O)C)C(=O)C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
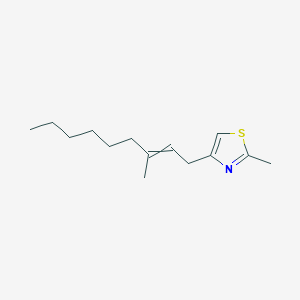
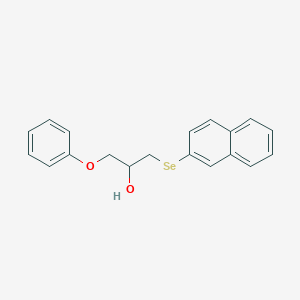

![2-[(Trimethoxysilyl)methyl]propane-1,3-diamine](/img/structure/B14261909.png)
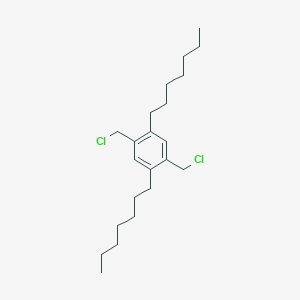

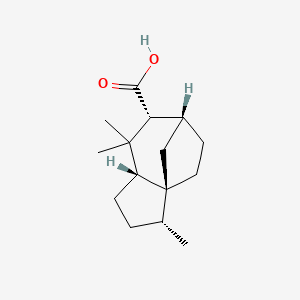
![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)
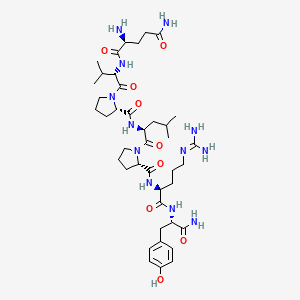
![7,7-Dimethylspiro[4.5]decane-1,4-dione](/img/structure/B14261966.png)
